![molecular formula C17H17NS2 B14229489 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole CAS No. 820961-96-4](/img/structure/B14229489.png)
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole is a chemical compound known for its unique structural features and potential applications in various fields. This compound belongs to the benzothiazole family, which is characterized by a benzene ring fused with a thiazole ring. The presence of the sulfanyl group and the phenylbutan-2-yl substituent adds to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with (2R)-2-phenylbutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzothiazole ring or the phenylbutan-2-yl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole ring or the phenylbutan-2-yl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified benzothiazole derivatives.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-mercaptobenzothiazole
- 2-(trifluoromethyl)-1,3-benzothiazole
- 2-(pentafluorosulfanyl)-1,3-benzothiazole
Uniqueness
2-{[(2R)-2-Phenylbutan-2-yl]sulfanyl}-1,3-benzothiazole is unique due to the presence of the (2R)-2-phenylbutan-2-yl group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
820961-96-4 |
|---|---|
Formule moléculaire |
C17H17NS2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
2-[(2R)-2-phenylbutan-2-yl]sulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C17H17NS2/c1-3-17(2,13-9-5-4-6-10-13)20-16-18-14-11-7-8-12-15(14)19-16/h4-12H,3H2,1-2H3/t17-/m1/s1 |
Clé InChI |
OMLRAYHFMSUFMB-QGZVFWFLSA-N |
SMILES isomérique |
CC[C@](C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
SMILES canonique |
CCC(C)(C1=CC=CC=C1)SC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


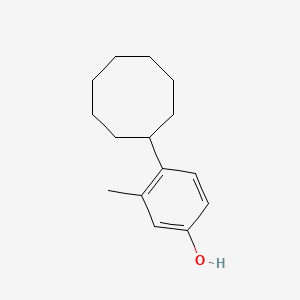
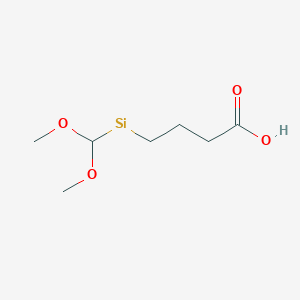

![2-[6-(4-Nitrophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14229426.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
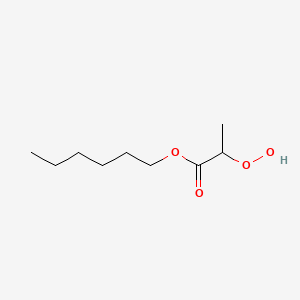
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)
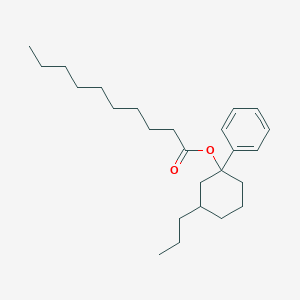

![4-Methoxy-1-[(R)-4-methylbenzene-1-sulfinyl]pent-3-en-2-one](/img/structure/B14229459.png)
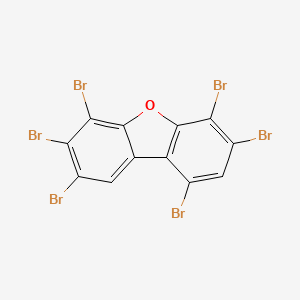

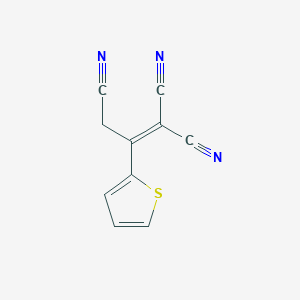
![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)
